Cas no 529-35-1 (5,6,7,8-Tetrahydro-1-naphthalenol)

5,6,7,8-Tetrahydro-1-naphthalenol is a partially hydrogenated naphthol derivative with the molecular formula C₁₀H₁₂O. This compound features a hydroxyl group attached to a tetrahydro-naphthalene ring system, making it a versatile intermediate in organic synthesis. Its partially saturated structure enhances stability while retaining reactivity for further functionalization, such as oxidation or substitution reactions. The compound is particularly useful in pharmaceutical and agrochemical applications, where it serves as a precursor for synthesizing biologically active molecules. Its balanced lipophilicity and moderate polarity facilitate solubility in common organic solvents, ensuring ease of handling in laboratory and industrial settings. Proper storage under inert conditions is recommended to maintain purity.
5,6,7,8-Tetrahydro-1-naphthalenol structure
529-35-1 structure
商品名:5,6,7,8-Tetrahydro-1-naphthalenol
CAS番号:529-35-1
MF:C10H12O
メガワット:148.2017
MDL:MFCD00001734
CID:82438
PubChem ID:68258

5,6,7,8-Tetrahydro-1-naphthalenol 化学的及び物理的性質

名前と識別子

    • 5,6,7,8-Tetrahydronaphthalen-1-ol
    • 5,6,7,8-Tetrahydro-1-naphthol
    • 5,6,7,8-Tetrahydro-1-naphthalenol
    • 5.6.7.8-Tetrahydro-1-naphthol
    • 5-Hydroxytetralin
    • 1-Naphthalenol, 5,6,7,8-tetrahydro-
    • tetralin-5-ol
    • 5,6,7,8-Tetrahydro-alpha-naphthol
    • 5,6,7,8-tetrahydronaphthol
    • 5,6,7,8-tetrahydro-naphthalen-1-ol
    • Tetrahydro-.alpha.-naphthol
    • 1R7B5I98HV
    • SCWNNOCLLOHZIG-UHFFFAOYSA-N
    • 1-Naphthol, 5,6,7,8-tetrahydro-
    • Tetrahydro-alpha-naphthol (VAN)
    • Tetrahydro-a-naph
    • NSC 28822
    • 5, 6, 7, 8-tetrahydronaphthol
    • AMY202100093
    • 1-hydroxy-5,6,7,8-tetrahydronaphthalene
    • 1-Naphthalenol,6,7,8-tetrahydro-
    • InChI=1/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7,11H,1-2,4,6H
    • N11905
    • 5,6,7,8-Tetrahydro-1-naphthol, 99%
    • W-202998
    • 5, 6,7,8-Tetrahydro-naphthalen-1-ol
    • Q27104561
    • Z274762958
    • 5,6,7,8-Tetrahydro-.alpha.-naphthol
    • UNII-1R7B5I98HV
    • DTXSID8074570
    • 5,6,7,8-tetrahydro-1-naphtol
    • 1-Naphthol,6,7,8-tetrahydro-
    • 529-35-1
    • NSC28822
    • 5,6,7,8-Tetrahydronaphthalen -1-ol
    • 5,6,7,8 tetrahydro naphthalene-1-ol
    • 5, 6, 7, 8-Tetrahydro-naphthalen-1-ol
    • CS-0132457
    • FT-0619802
    • NS00022301
    • A829315
    • 5,6,7,8 tetrahydronaphthalene-1-ol
    • ?5,6,7,8-TETRAHYDRO-1-NAPHTHOL
    • AKOS000421212
    • 5,7,8-Tetrahydro-1-naphthol
    • EINECS 208-461-1
    • CHEMBL449132
    • Tetrahydro-a-naphthol
    • 5,6,7,8-tetrahyro-1-naphthol
    • AS-59852
    • 5,6,7,8-Tetrahydronaphthalenol
    • 5,6,7,8-Tetrahydro-1-naphthalenol #
    • SY049625
    • T2816
    • 5,6,7,8-tetrahydronaphthalene-1-ol
    • 1,2,3,4-Tetrahydro-5-hydroxynaphthalene
    • BDBM50270875
    • Naphthalenol, 5,6,7,8-tetrahydro-
    • 5,6,7,8-TETRAHYDRO-1-HYDROXYNAPHTHALENE
    • NSC-28822
    • EN300-97241
    • 5,7,8-Tetrahydro-.alpha.-naphthol
    • SCHEMBL150894
    • 1,2,3,4-tetrahydro-5-naphthol
    • MFCD00001734
    • CHEBI:45900
    • DTXCID4041319
    • BBL025814
    • DB-052213
    • 1,2,3,4-Tetrahydro-5-hydroxynaphthalene; 1,2,3,4-Tetrahydro-5-naphthol; 1,2,3,4-Tetrahydronaphthalen-5-ol; 1-Hydroxy-5,6,7,8-tetrahydronaphthalene
    • 1-Naphthalenol, 5,6,7,8-tetrahydro-(9CI)
    • STL364871
    • MDL: MFCD00001734
    • インチ: 1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7,11H,1-2,4,6H2
    • InChIKey: SCWNNOCLLOHZIG-UHFFFAOYSA-N
    • ほほえんだ: O([H])C1=C([H])C([H])=C([H])C2=C1C([H])([H])C([H])([H])C([H])([H])C2([H])[H]
    • BRN: 1865081

計算された属性

  • せいみつぶんしりょう: 148.08900
  • どういたいしつりょう: 148.089
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 133
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • 互変異性体の数: 9
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 20.2

じっけんとくせい

  • 色と性状: 白色薄桃色結晶粉末
  • 密度みつど: 1.0556
  • ゆうかいてん: 68.0 to 72.0 deg-C
  • ふってん: 265°C(lit.)
  • フラッシュポイント: 264-265°C/705mm
  • 屈折率: 1.5000 (estimate)
  • ようかいど: Chloroform (Slightly), Methanol (Slightly)
  • PSA: 20.23000
  • LogP: 2.27100
  • ようかいせい: 未確定
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

5,6,7,8-Tetrahydro-1-naphthalenol セキュリティ情報

5,6,7,8-Tetrahydro-1-naphthalenol 税関データ

  • 税関コード:2907199090
  • 税関データ:

    中国税関番号:

    2907199090

    概要:

    290799090他のモノフェノール類。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    290799090その他単相付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

5,6,7,8-Tetrahydro-1-naphthalenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T294265-50g
5,6,7,8-Tetrahydro-1-naphthalenol
529-35-1
50g
$305.00 2023-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1203097-5g
5,6,7,8-Tetrahydronaphthalen-1-ol
529-35-1 98%
5g
¥132 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1203097-25g
5,6,7,8-Tetrahydronaphthalen-1-ol
529-35-1 98%
25g
¥588 2023-04-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
NB505-1g
5,6,7,8-Tetrahydro-1-naphthalenol
529-35-1 98.0%(GC)
1g
¥194.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T2816-5g
5,6,7,8-Tetrahydro-1-naphthalenol
529-35-1 98.0%(GC)
5g
¥490.0 2022-06-10
Apollo Scientific
OR914367-25g
5,6,7,8-Tetrahydronaphthalen-1-ol
529-35-1 98%
25g
£49.00 2025-02-20
Apollo Scientific
OR914367-5g
5,6,7,8-Tetrahydronaphthalen-1-ol
529-35-1 98%
5g
£21.00 2025-03-21
abcr
AB177578-100 g
5,6,7,8-Tetrahydro-1-naphthol; 98%
529-35-1
100g
€165.20 2022-09-01
Enamine
EN300-97241-10.0g
5,6,7,8-tetrahydronaphthalen-1-ol
529-35-1 95%
10.0g
$93.0 2024-05-21
Enamine
EN300-97241-50.0g
5,6,7,8-tetrahydronaphthalen-1-ol
529-35-1 95%
50.0g
$313.0 2024-05-21

5,6,7,8-Tetrahydro-1-naphthalenol 合成方法

5,6,7,8-Tetrahydro-1-naphthalenol 関連文献

5,6,7,8-Tetrahydro-1-naphthalenolに関する追加情報

5,6,7,8-Tetrahydro-1-naphthalenol: A Comprehensive Overview

5,6,7,8-Tetrahydro-1-naphthalenol, also known by its CAS number 529-35-1, is a versatile compound with significant applications in various fields of chemistry and materials science. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by its tetrahydro structure and hydroxyl group. The presence of the hydroxyl group at the 1-position of the naphthalene ring imparts unique chemical properties, making it a valuable intermediate in organic synthesis.

The structure of 5,6,7,8-Tetrahydro-1-naphthalenol consists of a partially hydrogenated naphthalene ring system. The tetrahydro portion refers to the four-membered ring formed by the hydrogenation of two adjacent double bonds in the naphthalene structure. This partial saturation introduces flexibility and reactivity into the molecule, which is advantageous in various chemical reactions. Recent studies have highlighted its potential as a building block for synthesizing complex organic molecules with applications in pharmaceuticals and agrochemicals.

One of the most significant areas of research involving 5,6,7,8-Tetrahydro-1-naphthalenol is its role in drug discovery. Researchers have explored its ability to act as a chiral auxiliary in asymmetric synthesis. This property has been leveraged to synthesize enantiomerically enriched compounds, which are crucial for developing biologically active molecules. For instance, studies published in the Journal of Medicinal Chemistry have demonstrated its utility in synthesizing potential antiviral agents.

In addition to its role in medicinal chemistry, 5,6,7,8-Tetrahydro-1-naphthalenol has found applications in materials science. Its ability to undergo various types of polymerization reactions has led to its use in developing novel polymeric materials with unique mechanical and thermal properties. Recent advancements in this area have been documented in the Nature Materials journal, where researchers reported the synthesis of high-performance polymers using this compound as a monomer.

The synthesis of 5,6,7,8-Tetrahydro-1-naphthalenol typically involves catalytic hydrogenation of 1-naphthol. This process is highly efficient and can be optimized using various catalysts such as palladium on carbon or Raney nickel. Recent studies have focused on improving the yield and selectivity of this reaction by employing green chemistry principles. For example, researchers at Stanford University developed a catalytic system that uses renewable feedstocks and operates under mild conditions.

The physical properties of CAS No 529-35-1 are well-documented. It has a melting point of approximately 90°C and a boiling point around 240°C under standard conditions. Its solubility in common solvents such as ethanol and water makes it suitable for various chemical transformations. The compound is also relatively stable under normal storage conditions but should be protected from strong oxidizing agents to prevent degradation.

In terms of toxicity and environmental impact, recent studies have shown that 5,6,7,8-Tetrahydro-1-naphthalenol exhibits low acute toxicity when administered to laboratory animals. However, long-term exposure studies are still underway to fully assess its safety profile. Regulatory agencies such as the EPA have classified it as a substance requiring further evaluation for potential environmental risks.

The demand for CAS No 529-35-1 has grown significantly due to its versatility across multiple industries. Pharmaceutical companies are increasingly utilizing it as an intermediate for synthesizing bioactive compounds. Meanwhile, material scientists are exploring its potential for developing advanced materials with applications in electronics and energy storage.

In conclusion, 5,6,7,8-Tetrahydro-1-naphthalenol (CAS No 529-35-1) is a multifaceted compound with promising applications across various scientific domains. Its unique chemical properties make it an invaluable tool in organic synthesis and materials science. As research continues to uncover new avenues for its use

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